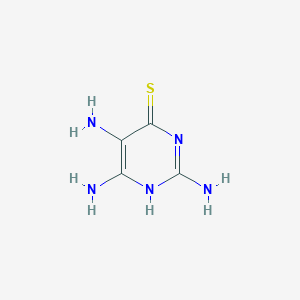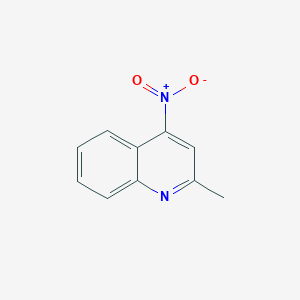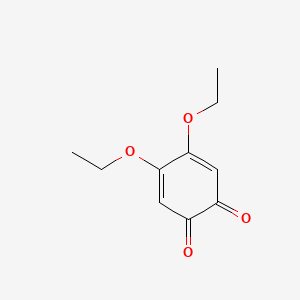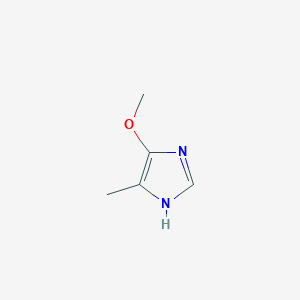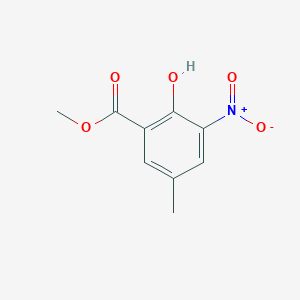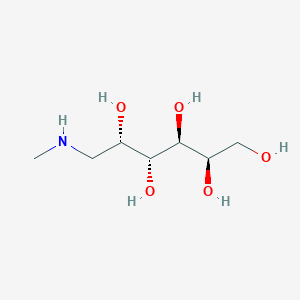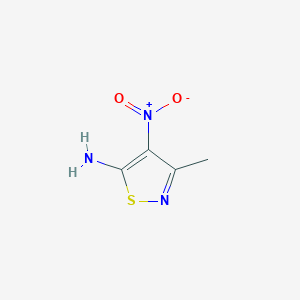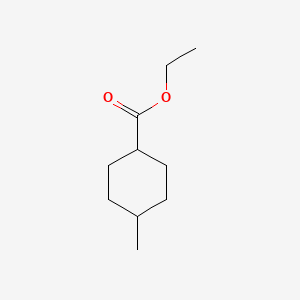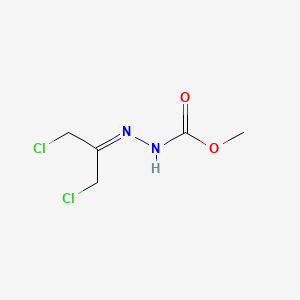
1,3-Dichloroacetone methoxycarbonylhydrazone
Übersicht
Beschreibung
1,3-Dichloroacetone methoxycarbonylhydrazone is a chemical compound with the molecular formula C5H8Cl2N2O2 . It is a derivative of 1,3-dichloroacetone, which is a dihaloketone used as a reagent in the synthesis of complex multicyclic peptides .
Chemical Reactions Analysis
1,3-Dichloroacetone, a related compound, has been used to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction . This reaction has been used to dimerize cyclic peptide monomers to create novel bicyclic dimeric peptides .Physical And Chemical Properties Analysis
1,3-Dichloroacetone, a related compound, is a crystalline solid that is denser than water and insoluble in water . It has a boiling point of 173 °C and a melting point of 39-41 °C . It is very soluble in alcohol and diethyl ether .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole and Pyrazoline Derivatives
1,3-Dichloroacetone methoxycarbonylhydrazone has been utilized in the synthesis of pyrazole and pyrazoline derivatives. This involves the reaction of 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone with α-haloketones, including 1,3-dichloroacetone, yielding these derivatives in good yields. This has implications for the development of novel compounds in heterocyclic chemistry (Matsumura, Kunugihara, & Yoneda, 1984; Matsumura, Kunugihara, & Yoneda, 1985).
Formation and Reaction of Carbonyl Ylides
1,3-Dichloroacetone is involved in the formation and reaction of carbonyl ylides. This process is part of the cyclic orthoester type 1,3-dipolar cycloadducts synthesis with carbonyl compounds, showing the compound's versatility in organic synthesis and potential applications in material science (Ibata & Toyoda, 1985).
Synthesis of Bicyclic Peptides
1,3-Dichloroacetone has been used as a reagent for synthesizing bicyclic peptides. This involves linking free cysteine side-chains with an acetone-like bridge, indicating its utility in peptide synthesis and potential biomedical applications (Lin et al., 2020).
Synthesis of 1,3-Dihydroxyacetone and Halogenated Acetones
The compound plays a role in the synthesis of 1,3-dihydroxyacetone, 1,3-dichloroacetone, and other halogenated acetones. This demonstrates its importance in the production of various pharmochemicals, highlighting its industrial relevance (da Silva et al., 2020).
Nonlinear Optical Properties of Hydrazones
Research has been conducted on the nonlinear optical properties of hydrazones derived from reactions involving 1,3-dichloroacetone. This points to its potential in developing materials for optical device applications like optical limiters and switches (Naseema et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl N-(1,3-dichloropropan-2-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2N2O2/c1-11-5(10)9-8-4(2-6)3-7/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMOMPDVPULIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=C(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542639 | |
| Record name | Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloroacetone methoxycarbonylhydrazone | |
CAS RN |
87595-89-9 | |
| Record name | Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



